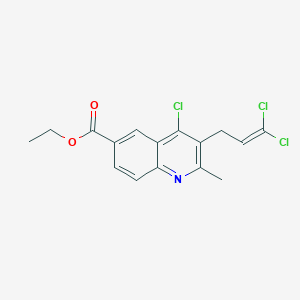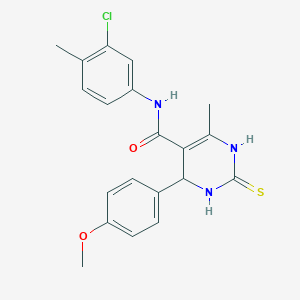![molecular formula C16H18N6 B5143131 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine, also known as MPTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MPTA belongs to the class of triazine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have antifungal activity against various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine. One area of interest is the development of this compound-based compounds with improved solubility and bioavailability. Another area of interest is the exploration of this compound's potential as a ligand in coordination chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine can be synthesized through various methods, including the reaction of 2-methylbenzonitrile with 3-(1H-pyrazol-1-yl)propylamine in the presence of a catalyst. Another method involves the reaction of 2-methylbenzoyl chloride with 3-(1H-pyrazol-1-yl)propylamine in the presence of a base. The synthesis of this compound has been optimized and improved through various modifications to these methods.
Aplicaciones Científicas De Investigación
5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antitumor, anti-inflammatory, and antifungal activities. This compound has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
5-(2-methylphenyl)-N-(3-pyrazol-1-ylpropyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-13-6-2-3-7-14(13)15-12-18-21-16(20-15)17-8-4-10-22-11-5-9-19-22/h2-3,5-7,9,11-12H,4,8,10H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKSQPNGBKGNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)





![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)
![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)
![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)